molecular formula C19H22N4S B7459828 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

Cat. No. B7459828
M. Wt: 338.5 g/mol
InChI Key: YABQRBSQCKTJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound belongs to the class of triazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest and eventual cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine has also been shown to exhibit antibacterial, antifungal, and antiviral activity. Studies have also demonstrated its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is its potential toxicity towards normal cells, which requires careful dosing and monitoring.

Future Directions

There are several future directions for research on 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine. One area of interest is its potential as a scaffold for the development of novel anticancer drugs with improved efficacy and selectivity. Another potential direction is its use as a tool for studying the mechanism of action of tubulin inhibitors and their interactions with cancer cells. Additionally, further studies are needed to explore its potential applications in other fields, such as agriculture and materials science.

Synthesis Methods

The synthesis of 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine can be achieved through various methods, including the reaction of 4-tert-butylphenylhydrazine with benzyl isothiocyanate followed by cyclization with triethylorthoformate and hydrazine hydrate. Another method involves the reaction of 4-tert-butylphenylhydrazine with benzyl isocyanate followed by cyclization with sulfur and sodium azide.

Scientific Research Applications

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3-benzylsulfanyl-5-(4-tert-butylphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-19(2,3)16-11-9-15(10-12-16)17-21-22-18(23(17)20)24-13-14-7-5-4-6-8-14/h4-12H,13,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQRBSQCKTJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine

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